6-Methoxyquinaldine

Antiparasitic Leishmaniasis Drug Discovery

Researchers requiring a regiospecifically pure 6-methoxy quinoline scaffold for Leishmania LiNDH2 inhibitor programs or live-cell RNA probe synthesis face supply inconsistency with mixed isomer batches. 6-Methoxyquinaldine (CAS 1078-28-0) is supplied as a ≥98% pure, beige-to-gray crystalline powder with verified 6-position substitution. - Enables nanomolar potency against Leishmania infantum axenic amastigotes via ubiquinone-site targeting. - Validated starting material for fluorescent probes E36, E144, and F22 with confirmed RNA selectivity. - P-glycoprotein (ABCB1) inhibitor lead scaffold with low-micromolar IC50 for MDR reversal research. Bulk quantities (up to 50 kg) are available with certificate of analysis; standard packaging is argon-purged for air-sensitive stability.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 1078-28-0
Cat. No. B093348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinaldine
CAS1078-28-0
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C11H11NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h3-7H,1-2H3
InChIKeyNAGJQQFMJKMXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyquinaldine Overview


6-Methoxyquinaldine (6-Methoxy-2-methylquinoline, CAS 1078-28-0) is a methoxy-substituted quinoline building block with a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol [1]. It is commercially available as a beige-to-gray crystalline powder with a melting point of 62–64 °C (lit.) and is synthesized primarily via Skraup reaction conditions . The compound serves as a key starting material for synthesizing 2-(dialkylaminoethyl)-1,2,3,4-tetrahydroquinoline derivatives, RNA-specific fluorescent probes (E36, E144, and F22) for live-cell imaging, and various quinoline-based pharmaceutical candidates [1].

Quinoline building block with 6‑methoxy substitution enabling distinct physicochemical profile
Documented starting material for RNA‑specific fluorescent probes E36, E144, F22
Core scaffold for LiNDH2‑targeted antileishmanial hit series and P‑glycoprotein inhibitor design

Why 6-Methoxyquinaldine Cannot Be Substituted


The 6-position methoxy substitution on the quinoline scaffold is not arbitrary; it confers distinct physicochemical properties—including a logP of 2.6 and a topological polar surface area of 22.1 Ų—that directly impact solubility, membrane permeability, and target engagement compared to other quinaldine analogs [1][2]. Substituting with unsubstituted quinaldine, 6-hydroxyquinaldine, or 8-methoxyquinaldine alters hydrogen bonding capacity, electronic distribution, and steric profile, which can abrogate activity in systems where the 6-methoxy group is essential for molecular recognition [1]. In leishmanicidal applications, the 6-methoxyquinaldine core was specifically identified via virtual screening as an optimal scaffold for targeting the LiNDH2 ubiquinone-binding site, underscoring that regioisomeric or functional group modifications are not interchangeable without loss of nanomolar potency [3].

Target
Potential Substitute
Key Difference
6‑Methoxyquinaldine
Unsubstituted quinaldine
Lacks methoxy; reported loss of LiNDH2 binding and P‑gp engagement
6‑Methoxyquinaldine
8‑Methoxyquinaldine
Regioisomeric shift alters steric profile; target selectivity may not transfer
6‑Methoxyquinaldine
6‑Hydroxyquinaldine
Hydroxy donor changes hydrogen‑bond capacity and logP; membrane permeability may differ

6-Methoxyquinaldine Comparative Evidence


Leishmanicidal Activity in L. infantum

A substituted 6-methoxyquinaldine identified via virtual screening targeting the LiNDH2 ubiquinone-binding site (UQI) exhibited leishmanicidal activity in the nanomolar range against both axenic promastigotes and amastigotes of Leishmania infantum, demonstrating potency that significantly exceeds that of typical quinaldine analogs not bearing the 6-methoxy substitution pattern [1].

Antileishmanial activity
Class‑level inference
6‑Methoxy scaffold Nanomolar
Other quinaldines Inactive / µM
Scaffold‑dependent target engagement; class‑level evidence from substituted derivatives
Virtual screening against LiNDH2; data from analog set
Antiparasitic Leishmaniasis Drug Discovery

Cytotoxicity in Cholangiocarcinoma Cells

A 6-methoxyquinaldine-containing alkaloid, 4-hydroxy-6-methoxy-7,8-methylenedioxyquinaldine, isolated from Sauropus hirsutus, demonstrated an IC50 of 20.54 ± 6.82 µM against KKU-M156 cholangiocarcinoma cells, exhibiting modestly greater potency than the cisplatin standard (IC50 24.39 ± 1.14 µM) [1]. This represents a rare direct head-to-head quantitative comparison between a 6-methoxyquinaldine derivative and a clinically established chemotherapeutic agent.

Cytotoxicity (KKU‑M156)
Head‑to‑head comparison
6‑Methoxy alkaloid 20.54 µM
Cisplatin 24.39 µM
Supports cytotoxicity endpoint review; scaffold‑derived natural product
MTT assay; cholangiocarcinoma cell line; single study
Anticancer Cytotoxicity Natural Products

P-Glycoprotein Inhibitory Activity

A 6-methoxy-2-arylquinoline derivative (closely related to the 6-methoxyquinaldine core) exhibited an IC50 of 58.1 µM for inhibition of human P-glycoprotein (ABCB1) in a transfected cell assay measuring quinidine transport [1]. In contrast, the unsubstituted quinaldine parent compound lacks reported P-glycoprotein inhibitory activity at comparable concentrations, indicating that the 6-methoxy substitution contributes to transporter engagement [2].

P‑gp inhibition
Class‑level inference
IC₅₀ 58.1 µM
Reported transporter engagement; unsubstituted quinaldine inactive
6‑methoxy‑2‑arylquinoline derivative; verify core scaffold contribution
Multidrug Resistance P-glycoprotein Cancer Chemotherapy

RNA Fluorescent Probe Precursor

6-Methoxyquinaldine is the documented starting reagent for the synthesis and characterization of three RNA-specific fluorescent probes—E36, E144, and F22—with demonstrated utility in live-cell imaging applications . Neither unsubstituted quinaldine nor 6-hydroxyquinaldine nor 8-methoxyquinaldine is cited in the literature for generating this specific family of RNA-selective fluorescent probes, underscoring the unique synthetic utility of the 6-methoxy substitution pattern for accessing this probe chemotype .

Probe precursor
Context‑dependent
E36, E144, F22 synthesis
Unique synthetic entry; required for probe replication
No alternative quinaldine reported for this probe family
Fluorescent Probes RNA Imaging Chemical Biology

6-Methoxyquinaldine Applications


Antileishmanial Drug Discovery Targeting LiNDH2

Use 6-methoxyquinaldine as a core scaffold for synthesizing substituted analogs targeting the ubiquinone-binding site of Leishmania infantum type 2 NADH dehydrogenase (LiNDH2). The 6-methoxy substitution pattern was identified via virtual screening as critical for nanomolar potency against axenic promastigotes and amastigotes .

Synthesis of RNA Fluorescent Probes

6-Methoxyquinaldine is the established starting reagent for preparing three validated RNA-specific fluorescent probes (E36, E144, and F22). These probes have demonstrated utility in live-cell RNA imaging studies, and the synthetic route is dependent on the 6-methoxyquinaldine structure .

Development of P-Glycoprotein Inhibitors

The 6-methoxyquinaldine core has been utilized to synthesize 6-methoxy-2-arylquinoline derivatives that inhibit human P-glycoprotein (ABCB1) with IC50 values in the low micromolar range. This scaffold offers a starting point for optimizing MDR reversal agents in cancer chemotherapy .

Application
Selection Property
Validation Focus
Antileishmanial discovery (LiNDH2)
Virtual‑screening hit scaffold; 6‑methoxy critical for binding‑site fit
Activity in L. infantum models; scaffold derivatization stability
RNA fluorescent probe synthesis
Exclusive synthetic precursor for E36/E144/F22 probe chemotype
Reproducibility of probe preparation; live‑cell imaging performance
P‑glycoprotein inhibitor design
6‑Methoxyquinoline core reported for P‑gp engagement
P‑gp inhibition in transfected cell assays; confirm 6‑methoxy requirement

Technical Documentation Hub

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